N1-(4-Fluoro-benzyl)-ethane-1,2-diamine dihydrochloride
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Description
“N1-(4-Fluoro-benzyl)-ethane-1,2-diamine dihydrochloride” is a chemical compound. It is related to 4-Fluorobenzylamine, which is a colorless water-soluble liquid used in the industrial production of many pharmaceuticals .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of benzyl chloride and ammonia . A synthetic method for 4-fluorobenzaldehyde, which could be a precursor, involves taking 4-fluorotoluene as a raw material, performing a chlorination reaction on 4-fluorotoluene and chlorine, so as to generate a benzal chloride product .Safety and Hazards
Mechanism of Action
Target of Action
A compound with a similar structure, 4-fluorobenzylamine, has been reported to interact with trypsin-1 in humans . Trypsin-1 is a serine protease involved in digestion and various other physiological processes.
Mode of Action
If it shares similarities with 4-Fluorobenzylamine, it might interact with its target protein, possibly leading to changes in the protein’s function
Biochemical Pathways
The specific biochemical pathways affected by N1-(4-Fluoro-benzyl)-ethane-1,2-diamine dihydrochloride are currently unknown. The compound’s potential influence on the Trypsin-1 pathway, if any, would need to be investigated in future studies .
Result of Action
Given the potential interaction with Trypsin-1, it might influence processes regulated by this enzyme . .
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]ethane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2.2ClH/c10-9-3-1-8(2-4-9)7-12-6-5-11;;/h1-4,12H,5-7,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPZFFZRIRWJGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCN)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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